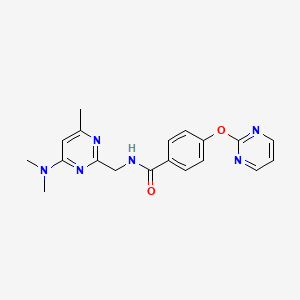
3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one, also known as 'thiobarbituric acid', is a heterocyclic compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. Thiobarbituric acid is a derivative of barbituric acid and is structurally similar to other pyrazolone derivatives.
Scientific Research Applications
Fluorescent Probes and Sensors
1,3,5-Trisubstituted pyrazoles, including our compound of interest, have excellent fluorescence properties. When an electron-withdrawing group is attached to acetophenone (as seen in compound 5i), they exhibit color changes from orange-red to cyan in different solvents. Notably, compound 5i serves as a metal ion fluorescent probe, demonstrating excellent selectivity for detecting silver ions (Ag⁺) .
Medicinal Chemistry
Pyrazoline derivatives have been explored for their pharmacological activities. While our compound specifically hasn’t been studied extensively, related pyrazolines have shown promise in various areas:
- Antibacterial and Anticonvulsant Properties : These compounds also show activity against bacteria and may have anticonvulsant effects .
Organic Nonlinear Optical Materials
Triarylpyrazoline compounds, including our target compound, possess favorable properties for use in organic nonlinear optical materials. Their fluorescence, hole transport characteristics, thermal stability, and washing resistance make them suitable candidates for this application .
Textile Industry
Triarylpyrazoline compounds have been utilized as fluorescent whitening agents in the textile industry. Their ability to enhance the brightness of fabrics makes them valuable additives in textile processing .
properties
IUPAC Name |
(4E)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYSZSSFJKWRMX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-4-(2-thienylmethylene)-2-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



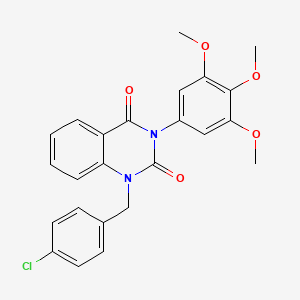
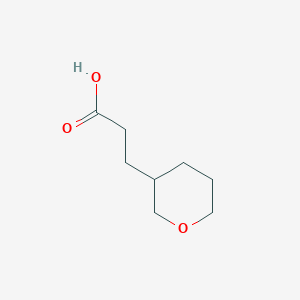

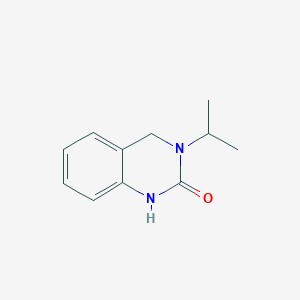
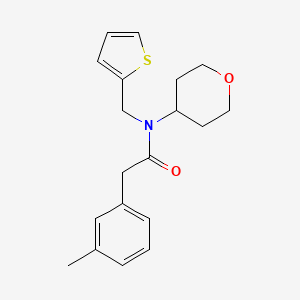
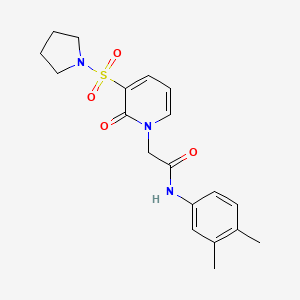

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)

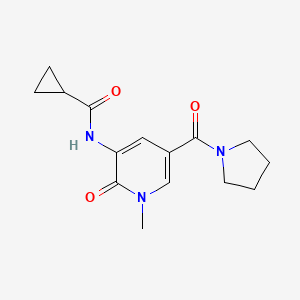
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)
